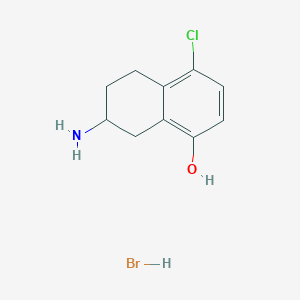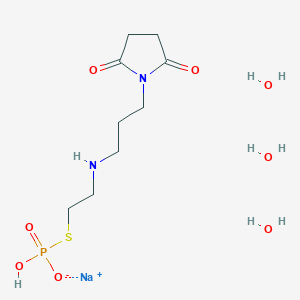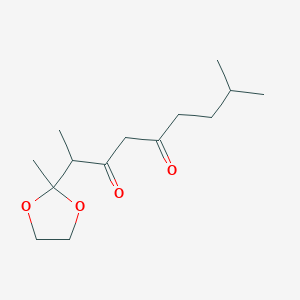
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is an organic compound that features a dioxolane ring, a nonane backbone, and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and continuous flow processes to ensure efficiency and high yield. The use of catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione involves its interaction with molecular targets through its dioxolane ring and ketone groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the nonane backbone.
2-Methyl-1,3-dioxolane: Another analog with a similar dioxolane ring but different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with similar structural features but different functional groups.
Uniqueness: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is unique due to its combination of a long nonane chain, dioxolane ring, and two ketone groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
66263-34-1 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
8-methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione |
InChI |
InChI=1S/C14H24O4/c1-10(2)5-6-12(15)9-13(16)11(3)14(4)17-7-8-18-14/h10-11H,5-9H2,1-4H3 |
InChI Key |
YEMKYZXXAFVWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)C(C)C1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


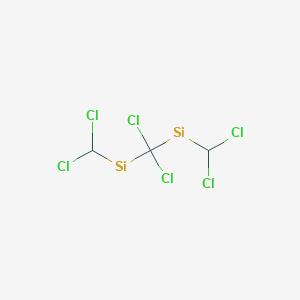
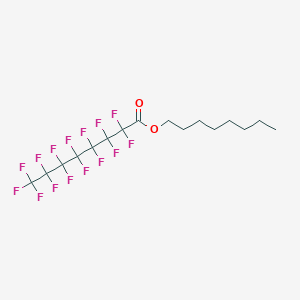
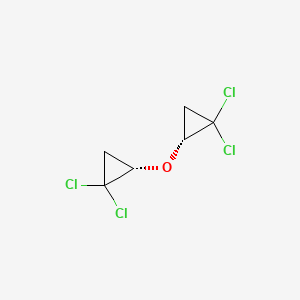
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
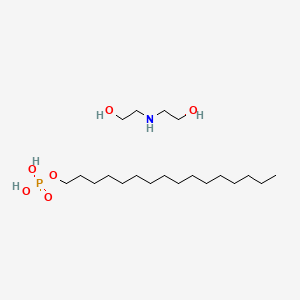
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
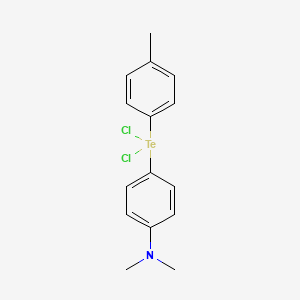
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

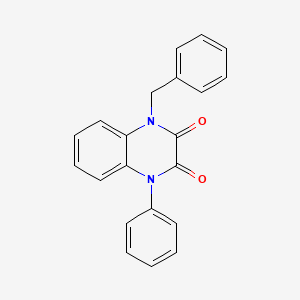
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
